{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
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Overview
Description
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is a heterocyclic organic compound with the molecular formula C9H11N3O4S. It is primarily used in proteomics research and has various applications in scientific research due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid typically involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine-2-thiol with chloroacetic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- {[4-Amino-5-(methoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
- {[4-Amino-5-(propoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
- {[4-Amino-5-(butoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Uniqueness
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications compared to its analogs .
Properties
IUPAC Name |
2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUMCRNMDWQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353648 |
Source
|
Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115102-54-0 |
Source
|
Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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